molecular formula C21H19N3O2S B2661861 N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 863001-81-4

N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2661861
CAS RN: 863001-81-4
M. Wt: 377.46
InChI Key: GKLUBEIGYVXCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase is highly expressed in many cancer cells, and as such, BPTES has been studied extensively for its potential as an anti-cancer agent.

Scientific Research Applications

Stereochemistry and Pharmacological Profile Enhancement

Research on structurally analogous compounds, such as phenylpiracetam and its methyl derivative, highlights the significance of stereochemistry in improving pharmacological profiles. These studies demonstrate that the configuration of stereocenters in molecules can directly relate to their biological properties, including memory enhancement and cognitive function improvement following trauma or age-related pathologies. The methodological approaches to synthesize enantiomerically pure versions of these compounds underscore the potential of specific stereoisomers for therapeutic use, necessitating drug substance purification to isolate the most effective stereoisomer (Veinberg et al., 2015).

Heterocyclic Compounds in Optical Sensors and Medicinal Applications

Compounds containing heteroatoms such as triazole, thiazole, and pyridine have been extensively utilized in the synthesis of optical sensors due to their biological and medicinal applications. These compounds' ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, showcasing their versatility in scientific research beyond pharmacological applications (Jindal & Kaur, 2021).

Functional Chemical Groups in CNS Acting Drugs

A comprehensive review of literature identifies functional chemical groups, including various heterocycles with heteroatoms (N, S, O), as lead molecules for synthesizing compounds with potential central nervous system (CNS) activity. These compounds span a wide range of effects, from depression to euphoria and convulsion, highlighting the chemical diversity and potential therapeutic applications of these structures in addressing CNS disorders (Saganuwan, 2017).

Chemically Modified Xylans for Biopolymer Development

The chemical modification of xylan, a biopolymer, into ethers and esters with specific properties offers a unique avenue for scientific research. This modification path underscores the potential for developing new materials with tailored functional groups, substitution degrees, and patterns, further expanding the applications of such chemically modified biopolymers in various fields (Petzold-Welcke et al., 2014).

properties

IUPAC Name

N-[(2-oxopyrrolidin-1-yl)methyl]-4-phenyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c25-19-7-4-13-23(19)15-24(21-22-12-14-27-21)20(26)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-3,5-6,8-12,14H,4,7,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLUBEIGYVXCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CN(C2=NC=CS2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

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